cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid
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Overview
Description
cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid: is a chemical compound that belongs to the class of cyclohexanecarboxylic acids. It is characterized by the presence of a methoxybenzoyl group attached to the cyclohexane ring. This compound is a white crystalline powder that is soluble in organic solvents but insoluble in water.
Preparation Methods
The synthesis of cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2-methoxybenzoic acid.
Reaction Conditions: The cyclohexanone undergoes a Friedel-Crafts acylation reaction with 2-methoxybenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The resulting product is then purified through recrystallization or chromatography to obtain the desired this compound.
Chemical Reactions Analysis
cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group plays a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or modulation of pain receptors .
Comparison with Similar Compounds
cis-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
trans-4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid: The trans isomer differs in the spatial arrangement of the methoxybenzoyl group, leading to different chemical and biological properties.
4-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid: This compound lacks the cis or trans configuration, resulting in distinct reactivity and applications.
4-(2-Methoxyphenyl)cyclohexane-1-carboxylic acid:
Properties
IUPAC Name |
4-(2-methoxybenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-19-13-5-3-2-4-12(13)14(16)10-6-8-11(9-7-10)15(17)18/h2-5,10-11H,6-9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSIFNFDZHKEGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001221136, DTXSID201228190 |
Source
|
Record name | trans-4-(2-Methoxybenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001221136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-(2-Methoxybenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201228190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-05-3, 735269-92-8 |
Source
|
Record name | trans-4-(2-Methoxybenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001221136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-(2-Methoxybenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201228190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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